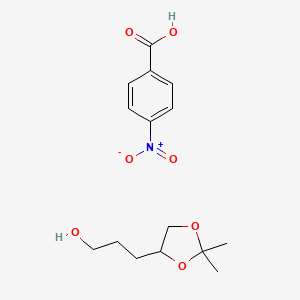![molecular formula C21H18N3P B14220916 diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane CAS No. 827623-71-2](/img/structure/B14220916.png)
diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane is a complex organic compound that features a pyrazole ring, a pyridine ring, and a phosphane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or rhodium, and solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, dimethylformamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphane oxides, while reduction can produce phosphane hydrides .
Applications De Recherche Scientifique
Diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane has several scientific research applications:
Mécanisme D'action
The mechanism by which diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphane: Lacks the pyrazole and pyridine rings, making it less versatile in coordination chemistry.
(3-Pyridin-2-yl-1H-pyrazol-5-yl)methylphosphane: Similar structure but without the diphenyl groups, affecting its reactivity and binding properties
Uniqueness
Diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane is unique due to its combination of a pyrazole ring, a pyridine ring, and a phosphane group. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
827623-71-2 |
|---|---|
Formule moléculaire |
C21H18N3P |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane |
InChI |
InChI=1S/C21H18N3P/c1-3-9-18(10-4-1)25(19-11-5-2-6-12-19)16-17-15-21(24-23-17)20-13-7-8-14-22-20/h1-15H,16H2,(H,23,24) |
Clé InChI |
FDMMFSCOJFKWGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CC2=CC(=NN2)C3=CC=CC=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




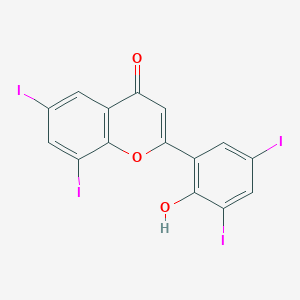
![3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)

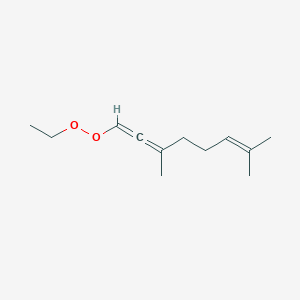
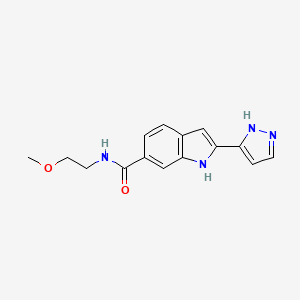
![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)

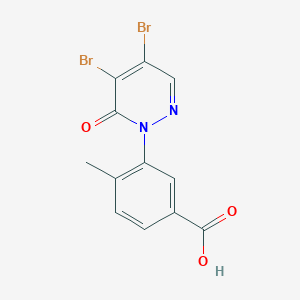
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
